Savolitinib

Description

Properties

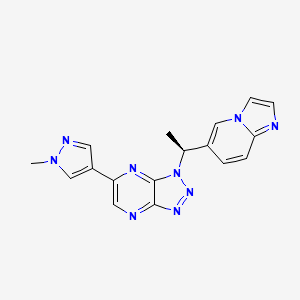

IUPAC Name |

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDNMOZJKOGZLS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111016 | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313725-88-0 | |

| Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Savolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Savolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAVOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Savolitinib's Mechanism of Action in MET-Amplified Cancers: A Technical Guide

This technical guide provides an in-depth exploration of the mechanism of action of savolitinib, a potent and highly selective MET tyrosine kinase inhibitor, with a specific focus on its activity in cancers characterized by MET gene amplification. It is intended for researchers, scientists, and professionals in the field of drug development.

The Role of the HGF/MET Signaling Pathway in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on chromosome 7, encodes the c-MET protein, a receptor tyrosine kinase essential for embryonic development and wound healing.[1] Its only known ligand is the Hepatocyte Growth Factor (HGF).[2] Under normal physiological conditions, HGF binding induces MET receptor dimerization and autophosphorylation, activating downstream signaling cascades.[3] These pathways, primarily the PI3K/AKT and MAPK/ERK pathways, regulate crucial cellular processes like proliferation, survival, migration, and angiogenesis.[2][3]

In oncology, aberrant activation of the HGF/MET pathway is a key driver of tumor development and progression.[1] One of the primary mechanisms of this dysregulation is MET gene amplification, where cancer cells contain extra copies of the MET gene.[4] This leads to an overexpression of the MET receptor on the cell surface, resulting in ligand-independent, constitutive kinase activity.[5][6] This unchecked signaling promotes uncontrolled cell growth, survival, and metastasis, and is associated with a poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma (PRCC).[5][7]

Savolitinib: A Selective MET Tyrosine Kinase Inhibitor

Savolitinib (also known as AZD6094, HMPL-504, or volitinib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[3][8] It is classified as a Type I MET TKI, functioning as an ATP-competitive inhibitor.[7]

Savolitinib selectively binds to the ATP-binding pocket within the catalytic kinase domain of the MET receptor.[3][9] This competitive binding prevents ATP from accessing the site, thereby blocking the receptor's kinase activity and inhibiting its autophosphorylation.[3][9] By preventing this critical activation step, savolitinib effectively abrogates the entire downstream signaling cascade, including the PI3K/AKT and MAPK/ERK pathways.[3][9] The ultimate result is the inhibition of tumor cell proliferation, an increase in apoptosis (programmed cell death), and a reduction in the invasive potential of MET-driven cancer cells.[3]

References

- 1. Savolitinib Has Many Surprises And Has Great Potential For Treatment Of Multiple Cancers - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. What is the mechanism of Savolitinib? [synapse.patsnap.com]

- 4. lung.org [lung.org]

- 5. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Savolitinib - NCI [dctd.cancer.gov]

- 9. Case report: A case of Savolitinib in the treatment of MET amplification mutation advanced lung adenocarcinoma with rare bilateral breast metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Chemical Synthesis of Savolitinib (AZD6094)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, a critical driver in various human cancers.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation (e.g., exon 14 skipping), or protein overexpression, is a key oncogenic event promoting tumor growth, invasion, and metastasis.[2] Savolitinib was developed to specifically target these MET-driven malignancies. This technical guide provides an in-depth overview of the discovery, mechanism of action, detailed chemical synthesis, and preclinical and clinical evaluation of Savolitinib, serving as a comprehensive resource for professionals in the field of oncology drug development.

Discovery and Rationale

The discovery of Savolitinib was rooted in the understanding of the c-MET (Mesenchymal-Epithelial Transition factor) signaling pathway as a pivotal therapeutic target in oncology.

The c-MET Signaling Pathway: A Key Oncogenic Driver

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase.[3] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3] These pathways are crucial for normal cellular processes like proliferation, survival, motility, and morphogenesis.[4][5]

In numerous cancers, this pathway becomes aberrantly activated, leading to uncontrolled tumor growth, angiogenesis, and metastasis.[3][5] This dysregulation makes c-MET a compelling target for therapeutic intervention. Savolitinib was designed as a small molecule inhibitor to block the kinase activity of c-MET, thereby shutting down this oncogenic signaling.[2]

Mechanism of Action

Savolitinib is an ATP-competitive inhibitor of c-MET kinase.[6] It selectively binds to the ATP-binding site within the kinase domain of the c-MET receptor.[2] This action prevents the autophosphorylation of the receptor, even in the presence of HGF or with activating mutations, thus blocking the initiation of downstream signaling cascades.[2] Preclinical studies have demonstrated that Savolitinib potently inhibits c-MET phosphorylation and subsequently suppresses the PI3K/AKT and MAPK/ERK pathways.[7]

Chemical Synthesis of Savolitinib

The large-scale synthesis of Savolitinib has been optimized for efficiency and yield, with a key step involving a Suzuki-Miyaura cross-coupling reaction.[8][9] The following outlines a representative synthetic route.

References

- 1. AstraZeneca and Chi-Med’s savolitinib shows encouraging clinical activity in EGFR mutation-positive lung cancer with MET-amplification [astrazeneca.com]

- 2. What is the mechanism of Savolitinib? [synapse.patsnap.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. ascopubs.org [ascopubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Savolitinib: A Technical Guide to a Selective c-MET Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of savolitinib (also known as Volitinib, AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2][3][4] Dysregulation of the c-MET signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention.[5][6] Savolitinib has been developed to target tumors with aberrant c-MET activation, such as those with MET amplification or MET exon 14 skipping mutations.[2][7]

The c-MET Signaling Pathway and Its Role in Oncology

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase encoded by the MET proto-oncogene.[8][9] Under normal physiological conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[10][11] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6][8][12] These pathways are crucial for regulating cellular processes like proliferation, survival, motility, invasion, and morphogenesis during embryonic development and tissue repair.[5][8]

In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis.[6][8] This dysregulation can occur through several mechanisms, including MET gene amplification, activating mutations (such as MET exon 14 skipping alterations), and overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations, which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]

Savolitinib: Mechanism of Action

Savolitinib is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17] Savolitinib demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and contributes to a more favorable safety profile.[3][10][18]

Preclinical Profile

In Vitro Activity

Savolitinib potently inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[3] It shows high selectivity for c-MET over a wide range of other kinases.[3][18] In vitro studies demonstrate that savolitinib effectively inhibits the growth of cancer cell lines with MET amplification or MET-driven autocrine loops.[3][18]

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (c-Met) | 5 nM | Enzymatic Assay | [16][18] |

| IC₅₀ (p-Met) | 3 nM | Enzymatic Assay | [16][18] |

| IC₅₀ (p-Met) | 3 nM | NCI-H441 Cells | [16] |

| IC₅₀ (c-Met Inhibition) | 12.5 nM (free drug) | Hs746t Xenograft Model | [7][19] |

| EC₅₀ (Cell Growth) | 0.6 nM - 12.5 nM | MET-dysregulated Gastric Cell Lines | [18] |

| Kinase Selectivity | >650-fold vs 265 kinases | @ 1 µM concentration | [3] |

In Vivo Pharmacokinetics & Efficacy

Preclinical studies in animal models have shown that savolitinib is orally bioavailable with favorable pharmacokinetic properties.[3][18][19] It demonstrates dose-dependent tumor growth inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and papillary renal cell carcinomas.[3][18][20]

| Species | Dosing | Bioavailability (F) | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vss) | Reference |

| Mouse | Oral/IV | 27.2% | 11.0 mL/min/kg | 1.7 h | 0.4 L/kg | [18] |

| Rat | Oral/IV | 42.6% | 11.8 mL/min/kg | - | 1.4 L/kg | [18] |

| Dog | Oral/IV | 86.3% | 3.5 mL/min/kg | - | 1.4 L/kg | [18] |

| Monkey | Oral/IV | 1.9% | 17.2 mL/min/kg | - | 0.7 L/kg | [18] |

Table: Summary of preclinical pharmacokinetic parameters of Savolitinib.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC, savolitinib (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition (TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a savolitinib dose as low as 0.3 mg/kg achieved 81% TGI.[17][21]

Clinical Development and Efficacy

Savolitinib has undergone extensive clinical investigation as both a monotherapy and in combination with other targeted agents.[2][7][22] It received its first conditional approval in China for patients with NSCLC harboring MET exon 14 skipping mutations who have progressed on or are unable to receive chemotherapy.[2]

| Trial ID | Phase | Cancer Type | Patient Population | Dosing | Key Outcomes | Reference |

| NCT02897479 | II | NSCLC | MET exon 14 skipping | 400-600 mg QD | ORR: 49.2%; Median PFS: 6.8 months; Median DOR: 8.3 months | [7][13] |

| NCT0198555 | I | Advanced Solid Tumors | MET-aberrant (gastric, NSCLC) | 600 mg QD or 500 mg BID (RP2D) | Gastric (MET amp): ORR 35.7%; NSCLC (METex14): Tumor shrinkage observed | [23][24] |

| TATTON (Part A) | Ib | NSCLC | EGFRm, MET-amplified, post-EGFR TKI | Savolitinib 600 mg OD + Osimertinib 80 mg OD | ORR: 44% | [7] |

| NCT02374645 | I | NSCLC | EGFRm, MET-amplified, post-EGFR TKI | Savolitinib 600 mg OD + Gefitinib 250 mg OD | ORR (T790M-): 52%; ORR (T790M+): 9% | [7] |

| SAVANNAH (NCT03778229) | II | NSCLC | EGFRm, MET-overexpressed/amplified, post-Osimertinib | Savolitinib 300 mg BID + Osimertinib 80 mg QD | ORR: 56%; Median PFS: 7.4 months; Median DoR: 7.1 months | [25] |

Table: Summary of key clinical trials for Savolitinib. (ORR: Objective Response Rate; PFS: Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily; RP2D: Recommended Phase II Dose)

Experimental Protocols

In Vitro c-MET Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC₅₀ of savolitinib against the c-MET kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

-

Reagent Preparation :

-

Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Prepare a serial dilution of savolitinib in DMSO, then further dilute in the kinase reaction buffer.

-

Prepare a solution of recombinant human c-MET enzyme in kinase buffer.

-

Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the enzyme.

-

Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.1 M KF, 0.1% BSA).

-

-

Assay Procedure :

-

Add 2 µL of diluted savolitinib or DMSO (control) to the wells of a low-volume 384-well plate.

-

Add 4 µL of the c-MET enzyme and substrate peptide mixture to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the detection reagent mixture containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of savolitinib concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay

This protocol outlines a method to assess the effect of savolitinib on the proliferation of MET-dependent cancer cells (e.g., Hs746t gastric cancer cells).

-

Cell Culture :

-

Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure :

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to attach overnight.

-

Prepare serial dilutions of savolitinib in culture media and add them to the wells. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement :

-

Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis :

-

Normalize the signal of treated wells to the vehicle control wells.

-

Plot the percentage of viability against the logarithm of savolitinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of savolitinib in a mouse xenograft model.[16][18]

-

Animal Model :

-

Tumor Growth and Treatment :

-

Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width²).

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

-

Administer savolitinib orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The control group receives the vehicle solution.

-

Monitor animal body weight and general health throughout the study.

-

-

Efficacy and Pharmacodynamic Assessment :

-

Measure tumor volumes 2-3 times per week.

-

At the end of the study (or at specified time points), euthanize the animals and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target engagement.[7]

-

-

Data Analysis :

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze statistical significance between the groups.

-

References

- 1. Savolitinib | C17H15N9 | CID 68289010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Savolitinib - NCI [dctd.cancer.gov]

- 4. savolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-MET [stage.abbviescience.com]

- 9. onclive.com [onclive.com]

- 10. What is the mechanism of Savolitinib? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MET exon 14 skipping mutations in non-small-cell lung cancer: real-world data from the Italian biomarker ATLAS database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-small cell lung cancer with MET exon 14 skip mutation: case report - Clough - Annals of Translational Medicine [atm.amegroups.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation-Positive, MET-Amplified Non-Small Cell Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Facebook [cancer.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. HUTCHMED - HUTCHMED Highlights Savolitinib SAVANNAH Phase II and Other Data at European Lung Cancer Congress 2025 [hutch-med.com]

- 26. mdpi.com [mdpi.com]

- 27. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

The Role of Savolitinib in the Treatment of MET Exon 14 Skipping-Mutated Non-Small Cell Lung Cancer: A Technical Guide

Abstract

Savolitinib (Orpathys®) is a potent and highly selective oral inhibitor of the MET tyrosine kinase.[1][2] Alterations in the MET signaling pathway, particularly MET exon 14 (METex14) skipping mutations, are recognized oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[3][4] These mutations lead to impaired degradation of the MET receptor, resulting in its accumulation and constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[4][5] Savolitinib has demonstrated significant clinical activity and a manageable safety profile in patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations, leading to its approval in China for this indication.[2][6] This technical guide provides a comprehensive overview of the mechanism of action of savolitinib, the molecular basis of METex14 skipping mutations, and a detailed summary of the pivotal clinical trial data, experimental protocols, and safety profile of savolitinib in this patient population.

Introduction: The MET Signaling Pathway and MET Exon 14 Skipping Mutations

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways.[7][8] These pathways are crucial for normal cellular processes such as embryonic development and tissue repair.[8] Dysregulation of MET signaling, however, can drive tumorigenesis.[8]

METex14 skipping mutations are a class of genomic alterations that disrupt the normal splicing of MET pre-mRNA, leading to the exclusion of exon 14 from the final mRNA transcript.[4][9] This exon encodes the juxtamemembrane domain of the MET protein, which contains a critical tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase c-Cbl.[4][10] The binding of c-Cbl to this site targets the MET receptor for ubiquitination and subsequent degradation.[5][10] The absence of the juxtamembrane domain due to exon 14 skipping impairs this degradation process, leading to increased stability and accumulation of the MET receptor on the cell surface.[4][5] This results in ligand-independent, constitutive activation of MET and its downstream oncogenic signaling pathways.[3] METex14 skipping alterations are found in approximately 2-3% of NSCLC cases.[2][11]

Mechanism of Action of Savolitinib

Savolitinib is an oral, potent, and highly selective small-molecule inhibitor of the MET tyrosine kinase.[11][12] It functions by blocking the atypical activation of the MET receptor tyrosine kinase pathway that occurs due to mutations such as METex14 skipping alterations, gene amplification, or protein overexpression.[11] By inhibiting the kinase activity of the MET receptor, savolitinib effectively downregulates the aberrant signaling through the RAS-MAPK, PI3K-AKT-mTOR, and other downstream pathways, thereby inhibiting tumor cell growth, proliferation, and survival.[7][13] Preclinical studies have demonstrated the anti-tumor activity of savolitinib in MET-driven cancer cell lines and xenograft models.[1][14]

Clinical Efficacy of Savolitinib in METex14 Skipping NSCLC

The clinical development of savolitinib has established its efficacy and safety in patients with locally advanced or metastatic NSCLC harboring METex14 skipping mutations. The pivotal data comes from a Phase II study (NCT02897479) and a confirmatory Phase IIIb trial (NCT04923945) conducted in China.

Phase II Single-Arm Study (NCT02897479)

This multicenter, single-arm, open-label Phase II study evaluated the efficacy and safety of savolitinib in Chinese patients with MET inhibitor-naïve, locally advanced or metastatic NSCLC with METex14 skipping alterations.[15][16]

Efficacy Results:

| Endpoint | All Patients (N=70) | Treatment-Naïve (n=28) | Previously Treated (n=42) | PSC Subtype (n=25) | Other NSCLC Subtypes (n=45) | Patients with Brain Metastases (n=15) |

| Objective Response Rate (ORR) | 49.2% (IRC-assessed in TRES)[15] | 54% (Investigator-assessed)[15] | 53% (Investigator-assessed)[15] | 40.0% (IRC-assessed)[15] | 55% (Investigator-assessed)[15] | 64.3%[1] |

| Disease Control Rate (DCR) | 93.4% (IRC-assessed)[17] | 92% (Investigator-assessed in TRES)[15] | - | - | - | 100%[1] |

| Median Duration of Response (DoR) | Not Reached (at primary analysis)[17] | - | - | 17.9 months (IRC-assessed)[15] | - | - |

| Median Progression-Free Survival (PFS) | 6.9 months (Investigator-assessed)[15] | 6.9 months[1] | 6.9 months[1] | 5.5 months (IRC-assessed)[15] | - | 7.0 months[1] |

| Median Overall Survival (OS) | 12.5 months[15] | 10.9 months[15][18] | 19.4 months[15][18] | 10.6 months[15][18] | 17.3 months[15][18] | 17.7 months[15][18] |

IRC: Independent Review Committee; TRES: Tumor-Response-Evaluable Set; PSC: Pulmonary Sarcomatoid Carcinoma.

Confirmatory Phase IIIb Study (NCT04923945)

This single-arm, multicenter, confirmatory Phase IIIb trial further evaluated the efficacy and safety of savolitinib in both treatment-naïve and previously treated patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations.[19][20]

Efficacy Results:

| Endpoint | Treatment-Naïve (n=87) | Previously Treated (n=79) |

| Objective Response Rate (ORR) | 62.1% (95% CI: 51.0-72.3)[19][20] | 39.2% (95% CI: 28.4-50.9)[11][20] |

| Disease Control Rate (DCR) | 92.0% (95% CI: 84.1-96.7)[19][20] | 92.4% (95% CI: 84.2-97.2)[11][20] |

| Median Duration of Response (DoR) | 12.5 months (95% CI: 8.3-15.2)[19][20] | 11.1 months (95% CI: 6.6-NR)[11][20] |

| Median Time to Response (TTR) | 1.4 months[19] | 1.6 months[19] |

| Median Progression-Free Survival (PFS) | 13.7 months (95% CI: 8.5-16.6)[11][19] | 11.0 months (95% CI: 8.3-16.6)[11][20] |

| Median Overall Survival (OS) | 28.3 months (at 34.5 months follow-up)[21] | 25.3 months (at 25.1 months follow-up)[21] |

NR: Not Reached.

Experimental Protocols

Phase II Study (NCT02897479)

-

Study Design: A multicenter, single-arm, open-label Phase II study conducted in the People's Republic of China.[15]

-

Patient Population: Enrolled MET inhibitor-naïve adult patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations.[15][16]

-

Dosing Regimen: Patients received oral savolitinib once daily at a dose of 600 mg for those with a body weight of ≥50 kg, or 400 mg for those with a body weight of <50 kg.[16][17] Treatment continued until disease progression or unacceptable toxicity.[17]

-

Tumor Assessment: Tumor evaluations were performed every 6 weeks for the first year and every 12 weeks thereafter.[17]

-

Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee (IRC).[17]

Phase IIIb Confirmatory Study (NCT04923945)

-

Study Design: A single-arm, multicohort, multicenter, open-label, Phase IIIb confirmatory study.[22]

-

Patient Population: Enrolled patients with locally advanced or metastatic NSCLC with METex14 skipping mutations who were either treatment-naïve or had received prior systemic therapy.[20] Patients were required to have an ECOG performance status of 0 or 1.[20]

-

Dosing Regimen: Savolitinib was administered orally once daily at 600 mg for patients weighing ≥50 kg and 400 mg for those weighing <50 kg, in 21-day cycles.[20][23]

-

Primary Endpoint: The primary endpoint was ORR as determined by an independent review committee.[20]

Safety and Tolerability

Savolitinib has demonstrated a manageable safety profile in clinical trials.[15][16] The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.[17][24]

Common Treatment-Related Adverse Events (TRAEs) (All Grades):

Grade ≥3 Drug-Related Treatment-Emergent Adverse Events (Phase IIIb study): [20]

-

Abnormal hepatic function (16.9%)

-

Increased alanine aminotransferase (14.5%)

-

Increased aspartate aminotransferase (12.0%)

-

Peripheral edema (6.0%)

-

Increased gamma-glutamyltransferase (6.0%)

The incidence of TRAEs leading to treatment discontinuation was 14.3% in the Phase II study.[17] No new safety signals emerged with prolonged follow-up.[15]

Visualizations

Signaling Pathways

Caption: Simplified MET Signaling Pathway.

Caption: Mechanism of METex14 Skipping and Savolitinib Action.

Experimental Workflow

Caption: Clinical Trial Workflow for Savolitinib Studies.

Conclusion

Savolitinib has emerged as a valuable targeted therapy for patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations. Its high selectivity and potent inhibition of the MET receptor tyrosine kinase translate into significant clinical benefits, including durable responses and improved survival outcomes in both treatment-naïve and previously treated patients. The manageable safety profile of savolitinib further supports its use in this patient population. The successful clinical development of savolitinib underscores the importance of molecular testing to identify patients with METex14 skipping alterations who are most likely to benefit from this targeted approach. Ongoing research will continue to define the optimal use of savolitinib, both as a monotherapy and in combination with other agents, to further improve outcomes for patients with MET-driven lung cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Orpathys approved in China for patients with lung cancer and MET gene alterations [astrazeneca.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Savolitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. c-MET [stage.abbviescience.com]

- 9. onclive.com [onclive.com]

- 10. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HUTCHMED - HUTCHMED Announces Savolitinib sNDA Accepted in China for Treatment-Naïve or Previously Treated Patients with Locally Advanced or Metastatic MET Exon 14 NSCLC [hutch-med.com]

- 12. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations [theoncologynurse.com]

- 18. Encouraging results with savolitinib in NSCLC [dailyreporter.esmo.org]

- 19. onclive.com [onclive.com]

- 20. cancernetwork.com [cancernetwork.com]

- 21. Savolitinib for Treating Locally Advanced or Metastatic Non-small Cell Lung Cancer (NSCLC) Patients [clin.larvol.com]

- 22. Savolitinib in patients in China with locally advanced or metastatic treatment-naive non-small-cell lung cancer harbouring MET exon 14 skipping mutations: results from a single-arm, multicohort, multicentre, open-label, phase 3b confirmatory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 24. Savolitinib: A Promising Targeting Agent for Cancer [mdpi.com]

Savolitinib's effect on downstream signaling pathways PI3K/AKT and MAPK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib (also known as AZD6094, HMPL-504, and volitinib) is an oral, potent, and highly selective small-molecule inhibitor of the MET tyrosine kinase receptor.[1][2] The MET signaling pathway, when aberrantly activated by genetic alterations such as gene amplification, mutation, or exon 14 skipping, plays a crucial role in cell proliferation, survival, and invasion in various cancers.[3][4] Savolitinib has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET-driven alterations.[5][6] This technical guide provides an in-depth analysis of savolitinib's mechanism of action, focusing on its effects on the downstream PI3K/AKT and MAPK signaling pathways.

The MET Signaling Cascade and a Rationale for its Inhibition

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[3] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways are central to regulating cell growth, proliferation, and survival.[7] In MET-addicted cancers, constitutive activation of this receptor leads to uncontrolled cell growth and tumor progression. Savolitinib, by selectively binding to the ATP-binding site of the MET kinase domain, prevents its phosphorylation and subsequent activation, thereby blocking these downstream oncogenic signals.[4][5]

Visualization of Savolitinib's Mechanism of Action

Caption: Savolitinib inhibits MET receptor phosphorylation, blocking downstream PI3K/AKT and MAPK signaling.

Quantitative Analysis of Savolitinib's Efficacy

The following tables summarize the key quantitative data on savolitinib's inhibitory effects from preclinical studies.

In Vitro Efficacy of Savolitinib

| Cell Line | Cancer Type | MET Alteration | Savolitinib GI₅₀ (nM) | Savolitinib pMET IC₅₀ (nM) |

| H1993 | NSCLC (Adenocarcinoma) | MET Amplification | 4.20 | 4.12 |

| EBC-1 | NSCLC (Squamous Cell Carcinoma) | MET Amplification | 2.14 | 4.25 |

Data extracted from Henry et al., 2016.[5]

In Vivo Efficacy of Savolitinib in Xenograft Models

| Xenograft Model | Cancer Type | Savolitinib Dose (mg/kg, once daily) | Tumor Growth Inhibition (TGI) / Regression |

| H1993 | NSCLC | 0.3 | Maximal response |

| EBC-1 | NSCLC | 2.5 | Maximal response |

| HLXF-036LN (PDX) | NSCLC | 50 | 28% Regression |

Data extracted from Henry et al., 2016.[2][5]

Pharmacodynamic Profile of Savolitinib

| Model Type | Endpoint | Savolitinib EC₅₀ | Requirement for Tumor Stasis/Regression |

| Cell line- and patient-derived xenografts | pMET Inhibition | 0.38 ng/mL | >90% pMET inhibition |

Data extracted from Jones et al., 2021.[8]

Impact on Downstream Signaling Pathways

Studies have demonstrated that savolitinib's inhibition of MET phosphorylation directly correlates with the suppression of the PI3K/AKT and MAPK signaling pathways.[2][9] In MET-amplified NSCLC cell lines such as H1993 and EBC-1, treatment with savolitinib leads to a potent, time-dependent inhibition of MET phosphorylation.[9] This is accompanied by a strong and sustained inhibition of AKT signaling.[9] The effect on the MAPK pathway, measured by the phosphorylation of ERK1/2, is also significant, although in some contexts, reactivation of this pathway has been observed over time, suggesting potential resistance mechanisms.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of savolitinib.

Western Blotting for Phospho-Protein Analysis

This protocol is adapted from the methodologies described in studies evaluating savolitinib's effects on downstream signaling.[2][9]

1. Cell Culture and Treatment:

-

Culture H1993 or EBC-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to 70-80% confluency.

-

Treat cells with a dose-response or time-course of savolitinib (e.g., 100 nM for various time points, or a range of concentrations for a fixed time).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MET (e.g., Tyr1234/1235), p-AKT (e.g., Ser473), p-ERK1/2 (e.g., Thr202/Tyr204), and total MET, AKT, and ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify protein expression levels relative to loading controls.

Caption: A generalized workflow for Western blotting to analyze protein phosphorylation.

Cell Viability Assay

This protocol is based on the methods used to determine the GI₅₀ of savolitinib in cancer cell lines.[5]

1. Cell Seeding:

-

Seed H1993 or EBC-1 cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of savolitinib (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 5 days).

3. Viability Assessment:

-

After the incubation period, assess cell viability using a suitable reagent such as CellTiter-Glo® (Promega) or MTT.

-

For CellTiter-Glo®, add the reagent to each well and measure luminescence using a plate reader.

-

For MTT, add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.

4. Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot a dose-response curve and calculate the GI₅₀ (the concentration of drug that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).

Conclusion

Savolitinib is a highly selective MET inhibitor that effectively blocks the activation of the MET receptor. This targeted inhibition leads to a significant downstream suppression of the PI3K/AKT and MAPK signaling pathways, which are critical for the growth and survival of MET-driven cancers. The quantitative data from both in vitro and in vivo preclinical models underscore the potency of savolitinib and provide a strong rationale for its clinical development in patients with MET-altered tumors. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the molecular effects of savolitinib and other MET inhibitors. As research continues, a deeper understanding of the nuances of savolitinib's interaction with these signaling pathways will be crucial for optimizing its therapeutic use and overcoming potential mechanisms of resistance.

References

- 1. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Clinical Data of Savolitinib Monotherapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the early-stage clinical trial data for Savolitinib, a potent and highly selective mesenchymal-epithelial transition factor (MET) tyrosine kinase inhibitor (TKI), when used as a monotherapy. The focus is on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

Savolitinib is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Aberrant activation of this pathway, through mechanisms such as MET gene amplification, overexpression, or specific mutations like MET exon 14 skipping, is a known oncogenic driver in various cancers.[2][3]

Savolitinib selectively binds to the ATP-binding site of the MET receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[2][4] This blockade disrupts key pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.[4]

References

The Molecular Basis for Savolitinib's Selectivity for MET Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savolitinib (also known as Orpathys®, AZD6094, or HMPL-504) is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase, a key oncogenic driver in various cancers.[1][2] This technical guide provides a comprehensive overview of the molecular basis for Savolitinib's remarkable selectivity. Through a detailed examination of its structural interactions with the MET kinase domain, a summary of its kinase inhibition profile, and a description of the experimental methodologies used for its characterization, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction to MET Kinase and Savolitinib

The mesenchymal-epithelial transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes, including embryonic development, wound healing, and tissue regeneration.[3][4] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and motility.[3] Dysregulation of MET signaling, through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), papillary renal cell carcinoma (PRCC), and gastric cancer.[2][5]

Savolitinib is a Type Ib ATP-competitive inhibitor that demonstrates high affinity and exquisite selectivity for MET kinase.[6] Its mechanism of action involves binding to the ATP-binding pocket of the MET kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[7] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.[7]

Molecular Basis of Selectivity: Structural Insights

The high selectivity of Savolitinib for MET kinase can be attributed to specific and intricate interactions within the ATP-binding pocket, as revealed by X-ray crystallography of the Savolitinib-MET complex (PDB ID: 6SDE).[8][9] Savolitinib binds to the active conformation of the MET kinase.

A key determinant of Savolitinib's selectivity is its interaction with the tyrosine residue at position 1230 (Y1230) in the activation loop of the MET kinase.[10][11] The aromatic ring of Savolitinib engages in a favorable π-π stacking interaction with the phenyl ring of Y1230.[10][11] This interaction is a hallmark of many selective Type I MET inhibitors.

Furthermore, the binding of Savolitinib is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the MET kinase binding site. While a detailed quantitative analysis of all interactions requires specialized software, visual inspection of the crystal structure (PDB: 6SDE) suggests the following key interactions:

-

Hydrogen Bonds: The nitrogen atoms in the triazolopyrazine core and the pyrazole ring of Savolitinib are positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, a common feature of kinase inhibitors.

-

Hydrophobic Interactions: The methyl group on the pyrazole ring and the ethyl group linking the imidazopyridine moiety likely engage in hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, further contributing to the binding affinity and selectivity.

Mutations in key residues, such as D1228 and Y1230, have been shown to confer resistance to Savolitinib by disrupting these critical binding interactions.[12]

Kinase Inhibition Profile

| Kinase | IC50 (nM) | Notes |

| c-MET | 5 | Cell-free assay.[6] |

| p-MET | 3 | Cell-free assay for phosphorylated MET.[6] |

| Other Kinases | - | Savolitinib demonstrates 650-fold selectivity for MET over a panel of 265 other kinases. The specific IC50 values for these kinases are not publicly detailed. |

Table 1: Biochemical Inhibition of MET Kinase by Savolitinib.

The cellular activity of Savolitinib has been demonstrated in various cancer cell lines with MET dysregulation.

| Cell Line | Cancer Type | MET Alteration | GI50 (nM) |

| H1993 | Non-Small Cell Lung Cancer (LUSC) | MET Amplification | 4.20 |

| EBC-1 | Non-Small Cell Lung Cancer (LUSC) | MET Amplification | 2.14 |

| Hs746T | Gastric Cancer | MET Amplification & Exon 14 Skipping | - |

| NCI-H596 | Non-Small Cell Lung Cancer | MET Exon 14 Skipping | - |

Table 2: Cellular Activity of Savolitinib in MET-Altered Cancer Cell Lines. [7] (Note: Specific GI50 values for Hs746T and NCI-H596 were not provided in the searched sources, but potent inhibition was described).

Experimental Protocols

The characterization of Savolitinib's potency and selectivity involves a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding affinity of inhibitors to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (Savolitinib) in kinase buffer.

-

Prepare a 3X solution of the MET kinase and the Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 3X test compound solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Savolitinib and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

X-ray Crystallography of the Savolitinib-MET Complex

This technique is used to determine the three-dimensional structure of the Savolitinib-MET kinase complex at atomic resolution.

Protocol Overview:

-

Protein Expression and Purification:

-

Co-crystallization:

-

Incubate the purified MET kinase with an excess of Savolitinib to form the complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain high-quality crystals of the complex.[20][21][22]

-

-

Data Collection and Structure Determination:

-

Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect the diffraction data.

-

Process the diffraction data and solve the phase problem to generate an electron density map.

-

Build and refine the atomic model of the Savolitinib-MET complex into the electron density map.[12][18]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MET signaling pathway, the mechanism of Savolitinib's action, and a typical workflow for evaluating kinase inhibitors.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.promega.com [ch.promega.com]

- 9. rcsb.org [rcsb.org]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. OUH - Protocols [ous-research.no]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 16. promega.com [promega.com]

- 17. promega.com [promega.com]

- 18. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Savolitinib In Vitro Assays for Cell Viability and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as MET amplification, overexpression, or mutations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma.[3][4] Savolitinib exerts its anti-tumor effects by binding to the ATP-binding site of the c-MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[2] This inhibition ultimately leads to a reduction in cell viability and the induction of apoptosis in c-MET dependent tumor cells.[2]

These application notes provide detailed protocols for assessing the in vitro effects of Savolitinib on cancer cell viability and apoptosis using standard colorimetric and flow cytometry-based assays.

Data Presentation

Savolitinib and its Effect on Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Savolitinib in various cancer cell lines, demonstrating its potency against cells with dysregulated c-MET signaling.

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |

| Hs746t | Gastric Cancer | Tumor Reduction | IC50 | 12.5 nM (free drug) | [3] |

| Gastric Cancer Cell Lines (with dysregulated c-MET) | Gastric Cancer | Cell Growth | EC50 | 0.6 nM/L - 12.5 nM/L | [1] |

| NCI-H441 | Non-Small Cell Lung Cancer | HGF-induced proliferation (MTT assay) | IC50 | 0.006 µM (6 nM) | [1] |

| NCI-H441 | Non-Small Cell Lung Cancer | c-Met autophosphorylation (ELISA) | IC50 | 0.003 µM (3 nM) | [1] |

Savolitinib and its Effect on Apoptosis

While it is established that Savolitinib induces apoptosis through the inhibition of the c-MET pathway, specific quantitative data on the percentage of apoptotic cells or fold-change in caspase activity across a range of concentrations and time points in various cell lines is not consistently available in publicly accessible literature. The provided protocols will enable researchers to generate this valuable data. Studies have shown that MET inhibition can lead to increased caspase-3/7 activity and PARP cleavage, which are hallmarks of apoptosis.[5]

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a method to determine the effect of Savolitinib on the viability of adherent or suspension cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Savolitinib (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium immediately before adding the compound.

-

-

Compound Treatment:

-

Prepare serial dilutions of Savolitinib in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest Savolitinib treatment.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted Savolitinib or vehicle control to the respective wells.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of Savolitinib concentration to determine the IC50 value.

-

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with Savolitinib using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Savolitinib (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with various concentrations of Savolitinib and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

For suspension cells, collect the cells directly.

-

Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cell pellet twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls for setting compensation and gates:

-

Unstained cells

-

Cells stained with Annexin V-FITC only

-

Cells stained with PI only

-

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to differentiate between four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Calculate the percentage of cells in each quadrant for each treatment condition.

-

Mandatory Visualization

Caption: Savolitinib inhibits c-MET signaling.

Caption: Workflow for MTT cell viability assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Reactivation of Attenuated Apoptotic Pathways Leads to Elimination of Osimertinib Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Antibody (#9542) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Establishing Savolitinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing savolitinib-resistant cancer cell line models, crucial tools for investigating drug resistance mechanisms and developing novel therapeutic strategies.

Introduction

Savolitinib is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase.[1][2] MET is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival.[2] Aberrant MET signaling, through gene amplification or mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While savolitinib has shown clinical efficacy, acquired resistance inevitably emerges, limiting its long-term therapeutic benefit.[3][4] Understanding the mechanisms of this resistance is paramount for developing effective next-generation therapies.

This document outlines the protocols for generating savolitinib-resistant cell lines and characterizing the underlying resistance mechanisms.

Selecting Appropriate Cell Line Models

The choice of parental cell lines is critical for developing clinically relevant resistant models. Cell lines with MET amplification are particularly sensitive to savolitinib and are therefore ideal for resistance studies.[2]

Recommended Cell Lines:

-

NCI-H1993 (NSCLC): MET-amplified lung adenocarcinoma cell line.[2]

-

EBC-1 (NSCLC): MET-amplified lung squamous cell carcinoma cell line.[2]

These cell lines have been previously used to generate savolitinib-resistant models and have demonstrated nanomolar sensitivity to the drug in their parental state.[2][5]

Data Presentation: Savolitinib Sensitivity in Parental and Resistant Cell Lines

The following tables summarize the quantitative data on savolitinib sensitivity, comparing parental cell lines with their resistant counterparts. This data is crucial for confirming the resistant phenotype.

Table 1: Savolitinib GI50 Values in Parental NSCLC Cell Lines

| Cell Line | Histology | Savolitinib GI50 (nM) |

| NCI-H1993 | Lung Adenocarcinoma | 4.20[2][5] |

| EBC-1 | Lung Squamous Cell Carcinoma | 2.14[2][5] |

Table 2: Comparison of Savolitinib IC50 Values in Parental and Resistant H1993 Cells

| Cell Line | Savolitinib IC50 (nM) | Fold Resistance |

| H1993 (Parental) | ~4 | - |

| H1993 (Resistant) | >2000 | >500 |

Experimental Protocols

Protocol for Generating Savolitinib-Resistant Cell Lines

This protocol is based on the widely used method of continuous exposure to incrementally increasing drug concentrations.[6][7][8]

Materials:

-

Parental cancer cell line (e.g., NCI-H1993 or EBC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Savolitinib (stock solution in DMSO)

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Workflow for Generating Resistant Cell Lines:

Caption: Workflow for generating savolitinib-resistant cell lines.

Procedure:

-

Determine the GI50 of Savolitinib: First, determine the 50% growth inhibition (GI50) concentration of savolitinib for the parental cell line using a cell viability assay (see Protocol 3.2).

-

Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with savolitinib at a concentration below the GI50 (e.g., starting at the GI20-GI30).

-

Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of savolitinib. This is typically done in a stepwise manner, for example, doubling the concentration at each step. The key is to maintain a selective pressure that allows only the resistant cells to survive and proliferate.[6]

-

Monitoring and Maintenance: Continuously monitor the cells for viability and growth. The process of developing resistance can take several months. During this time, the culture may experience periods of slow growth and significant cell death.

-

Establishment of a Resistant Population: A resistant cell line is considered established when it can proliferate consistently in a high concentration of savolitinib (e.g., 2.0 µM for H1993 cells).[2]

-

Clonal Isolation (Optional): To study the heterogeneity of resistance mechanisms, single-cell clones can be isolated from the polyclonal resistant population.[1]

-

Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of development.

Protocol for Cell Viability Assay (GI50 Determination)

This protocol is used to assess the sensitivity of cell lines to savolitinib.

Materials:

-

Parental and resistant cell lines

-

96-well plates

-

Complete cell culture medium

-

Savolitinib (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of savolitinib. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.

Protocol for Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the MET signaling pathway and potential resistance pathways.

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pMET, anti-MET, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-EGFR, anti-MYC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mechanisms of Acquired Savolitinib Resistance

Research has identified several mechanisms that can lead to acquired resistance to savolitinib.

Signaling Pathways in Savolitinib Action and Resistance:

Caption: MET signaling in savolitinib sensitivity and resistance.

Key Resistance Mechanisms:

-

Bypass Signaling Activation:

-